molecular formula C9H14N2 B065719 4-(2-Aminoethyl)-2-methylaniline CAS No. 180149-39-7

4-(2-Aminoethyl)-2-methylaniline

Cat. No. B065719
CAS RN: 180149-39-7
M. Wt: 150.22 g/mol
InChI Key: NHJXRJKKURRLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)-2-methylaniline, also known as 4-MTA, is a synthetic drug that belongs to the amphetamine family. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its euphoric and stimulating effects. However, due to its potential for adverse health effects, it has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA).

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-methylaniline involves the stimulation of the central nervous system through the release of dopamine, norepinephrine, and serotonin. This results in feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Aminoethyl)-2-methylaniline are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature, while decreasing appetite and inducing insomnia. Long-term use can lead to neurotoxicity and damage to the serotonin-producing cells in the brain.

Advantages and Limitations for Lab Experiments

4-(2-Aminoethyl)-2-methylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high affinity for the serotonin transporter, making it useful in studies of depression and anxiety. However, its potential for adverse health effects and its classification as a Schedule I drug limit its use in human studies.

Future Directions

Future research on 4-(2-Aminoethyl)-2-methylaniline could focus on its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies could also explore the neurotoxic effects of long-term use and the development of safer, non-neurotoxic analogs. Additionally, research could investigate the potential for 4-(2-Aminoethyl)-2-methylaniline to be used as a tool in neuroscience research, particularly in studies of the serotonin system.

Synthesis Methods

The synthesis of 4-(2-Aminoethyl)-2-methylaniline involves the reaction of 4-methylphenylacetonitrile with ethylenediamine in the presence of a reducing agent. The resulting product is then purified through a series of chemical processes, including acid-base extraction and recrystallization.

Scientific Research Applications

Despite its classification as a Schedule I drug, 4-(2-Aminoethyl)-2-methylaniline has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that it has a high affinity for the serotonin transporter, which could make it useful in the treatment of depression and anxiety disorders.

properties

CAS RN

180149-39-7

Product Name

4-(2-Aminoethyl)-2-methylaniline

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-(2-aminoethyl)-2-methylaniline

InChI

InChI=1S/C9H14N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5,10-11H2,1H3

InChI Key

NHJXRJKKURRLNP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CCN)N

Canonical SMILES

CC1=C(C=CC(=C1)CCN)N

synonyms

Benzeneethanamine, 4-amino-3-methyl- (9CI)

Origin of Product

United States

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